5-Acetyl-6-methyl-4-(2-methylpropyl)-2-[(3-nitrobenzyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile
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Overview
Description
5-ACETYL-6-METHYL-4-(2-METHYLPROPYL)-2-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound belonging to the dihydropyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ACETYL-6-METHYL-4-(2-METHYLPROPYL)-2-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. Common starting materials include acetylacetone, isobutyraldehyde, and 3-nitrobenzyl chloride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction parameters is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions and cellular pathways.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of cardiovascular diseases.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ACETYL-6-METHYL-4-(2-METHYLPROPYL)-2-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar core structure.
Uniqueness
The unique combination of functional groups in 5-ACETYL-6-METHYL-4-(2-METHYLPROPYL)-2-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBONITRILE imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-acetyl-6-methyl-4-(2-methylpropyl)-2-[(3-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)8-17-18(10-21)20(22-13(3)19(17)14(4)24)27-11-15-6-5-7-16(9-15)23(25)26/h5-7,9,12,17,22H,8,11H2,1-4H3 |
InChI Key |
DYEKNKNRPOFWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C#N)CC(C)C)C(=O)C |
Origin of Product |
United States |
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